molecular formula C14H17N5O2S B12473673 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B12473673
M. Wt: 319.38 g/mol
InChI Key: XTLYROSYCBAYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including their potential as inhibitors of various biological targets. The structure of this compound includes a pyrimidine ring substituted with amino groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a phenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors, such as guanidine and β-ketoesters, under acidic or basic conditions.

    Introduction of Amino Groups: The amino groups at positions 4 and 6 are introduced through nucleophilic substitution reactions using amines.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiols or disulfides.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Attachment of the Phenoxyethyl Moiety: The final step involves the reaction of the intermediate with 2-phenoxyethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Uniqueness

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its phenoxyethyl moiety, which may confer distinct biological properties compared to other similar compounds. This structural difference can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C14H17N5O2S/c15-11-8-12(16)19-14(18-11)22-9-13(20)17-6-7-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,17,20)(H4,15,16,18,19)

InChI Key

XTLYROSYCBAYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.